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Compound Focus: XL228

CAS No.: 952306-27-3

Cat. No.: S8333578

XL.228 was designed as a multi-targeted tyrosine kinase inhibitor with a primary focus on targets
involved in cancer cell proliferation, survival, and metastasis [1]. Its most notable capability was inhibiting

the BCR-ABL T315I mutant, which is resistant to earlier targeted therapies like imatinib and dasatinib [1]
[2] [3].

The table below summarizes its key targets and measured potency (IC50 values) from cell-free assays:

Reported IC50

Target Significance
g Value g
IGF-1R (Insulin-like growth 1.6 nM [2] [3] Highly expressed in many tumors; promotes growth,
factor 1 receptor) survival, and therapy resistance [1].
Aurora A (AURKA) 3.1 nM [2] [3] Serine/threonine kinase crucial for mitosis;

overexpression linked to cancer [4].

wild-type ABL kinase 5nM [3] -

BCR-ABL T315| mutant 1.4 nM [3] "Gatekeeper" mutant resistant to first- and second-line
CML therapies [1].

Src 6.1 nM [2] Proto-oncogene tyrosine-protein kinase involved in

cell signaling [1].

© 2026 Smolecule. All rights reserved. 1/6 Tech Support


https://www.smolecule.com/products/s8333578?utm_src=pdf-body
https://www.smolecule.com/products/s8333578?utm_src=pdf-interest
https://www.smolecule.com/products/s8333578?utm_src=pdf-body
https://go.drugbank.com/drugs/DB05184
https://go.drugbank.com/drugs/DB05184
https://www.medchemexpress.com/XL228.html?srsltid=AfmBOorRC9OLvhp7wS8vfDdJ5soG383qQPmUcrb__7Ocl650sewZpYH-
https://www.selleckchem.com/products/xl228.html
https://www.medchemexpress.com/XL228.html?srsltid=AfmBOorRC9OLvhp7wS8vfDdJ5soG383qQPmUcrb__7Ocl650sewZpYH-
https://www.selleckchem.com/products/xl228.html
https://go.drugbank.com/drugs/DB05184
https://www.medchemexpress.com/XL228.html?srsltid=AfmBOorRC9OLvhp7wS8vfDdJ5soG383qQPmUcrb__7Ocl650sewZpYH-
https://www.selleckchem.com/products/xl228.html
https://molecular-cancer.biomedcentral.com/articles/10.1186/s12943-025-02353-3
https://www.selleckchem.com/products/xl228.html
https://www.selleckchem.com/products/xl228.html
https://go.drugbank.com/drugs/DB05184
https://www.medchemexpress.com/XL228.html?srsltid=AfmBOorRC9OLvhp7wS8vfDdJ5soG383qQPmUcrb__7Ocl650sewZpYH-
https://go.drugbank.com/drugs/DB05184
https://www.smolecule.com/products/s8333578?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Reported IC50

Target
Value

Significance

Lyn 2nM [2] [3] Src-family kinase often implicated in hematological
cancers.

In cellular models, X1.228 inhibited phosphorylation of BCR-ABL and its downstream substrate STATS5, and

disrupted mitotic spindle formation by targeting Aurora A, leading to defective cell division [2].

Experimental Data and Research Protocols

Key experimental findings and methodologies from preclinical research provide insights into how XL.228's

activity was validated.

In Vitro Cellular Assays

¢ Cell Viability Assays: XL228 was profiled against cancer cell lines with known genetic alterations;
approximately 30% of lines, particularly those with ALK or FGFR changes, showed high sensitivity
(IC50 < 100 nM) in viability assays [2].

¢ Mechanistic Western Blot Analysis: In K562 chronic myeloid leukemia cells, XL228 inhibited
phosphorylation of BCR-ABL and STAT5 with IC50 values of 33 nM and 43 nM, respectively [2]. In

HelLa cells, treatment above 10 nM eliminated phosphorylation of Aurora A and B, disrupting mitotic
spindle formation [2].

In Vivo Pharmacodynamic Studies

¢ Xenograft Mouse Models: Single-dose studies in K562 xenograft models demonstrated that XL228
potently inhibited BCR-ABL signaling in tumors [2]. Plasma concentrations of 3.5 uM decreased BCR-
ABL phosphorylation by 50%, and 0.8 uM similarly reduced phospho-STAT5 [2].

Target Identification Techniques
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The "Kinobeads" competition binding assay identified targets by measuring a compound's ability to displace
kinases bound to immobilized, non-selective kinase inhibitors [5]. This chemical proteomic approach
allowed for dose-dependent profiling of drug-protein interactions in complex cell lysates, revealing both

intended and off-target interactions [5].
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Figure: Kinobeads competitive binding assay workflow for target identification [5].

Clinical Development Status

XL.228 advanced to Phase I clinical trials, but both registered studies were terminated or suspended.
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i Reported
NCT Number Phase Title Status
Start Date
NCT00464113 Phase A Study of XL228 in Subjects with Suspended/Terminated May 2007
1 Chronic Myeloid Leukemia or [6]
Philadelphia-Chromosome-
Positive Acute Lymphocytic
Leukemia [6]
NCT00526838 Phase (Indication: Cancer, Lymphoma) Terminated September
1 [3] 2007 [3]

The purpose of the CML/Ph+ ALL trial (NCT00464113) was to determine the safest dose, dosing frequency,

and tolerability of XI.228 administered intravenously [6]. The trial was a dose-escalation study with at least

two intervention groups (once-weekly and twice-weekly dosing) [6].

Research Implications and Context

e Overcoming Resistance: XL228's strong inhibition of BCR-ABL T315I positioned it as a candidate

for patients who had failed prior tyrosine kinase inhibitor therapy [1].
¢ Polypharmacology Challenge: As a multi-kinase inhibitor, XL228's effects result from simultaneous
action on multiple targets [5]. This requires careful investigation to deconvolute its precise mechanism

of action and understand both potential synergistic benefits and off-target toxicities [5].

¢ Aurora Kinase Inhibition: The role of Aurora A inhibition in cancer therapy remains an active area of

research. Recent studies suggest its potential in combination with cisplatin to overcome

chemoresistance in head and neck squamous cell carcinoma by enhancing replication stress and
suppressing DNA repair [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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